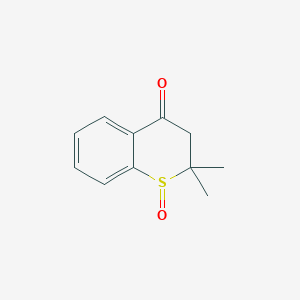

2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,2-Dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide, also known as benzothiopyran oxide, is an organic compound with the molecular formula C11H12O2S. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C11H12O2S

- Molecular Weight : 220.28 g/mol

- CAS Number : 13189-17-8

- LogP : 3.14370 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, a study reported an IC50 value of 16.3 µg/mL against Leishmania tropica when combined with other compounds .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy .

- Mechanism of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors like 2-aminothiophenol and methyl chloroacetate under basic conditions. Various derivatives have been synthesized to enhance its biological activity:

| Derivative | Biological Activity | IC50 Value |

|---|---|---|

| Compound A | Antimicrobial | 16.3 µg/mL |

| Compound B | Anticancer | Not specified |

| Compound C | Antiviral | Not specified |

Case Studies

Several case studies highlight the biological potential of this compound:

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of benzothiopyran derivatives revealed that certain modifications significantly enhanced their activity against Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can lead to improved pharmacological profiles .

- Anticancer Research : In vitro assays demonstrated that a derivative of 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide is in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives. This reaction is crucial for synthesizing complex natural products and pharmaceuticals .

- Catalysis : It has been explored as a catalyst in asymmetric synthesis processes, particularly in the formation of chiral centers. The compound can enhance reaction efficiency and selectivity when used alongside other catalysts .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in the development of therapeutic agents:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research has suggested that compounds related to this compound may have anticancer effects through mechanisms that induce apoptosis in cancer cells .

Materials Science

The compound's unique properties also make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in polymerization processes to create materials with specific mechanical and thermal properties .

Case Study 1: Diels-Alder Reaction

A study demonstrated the use of this compound in a Diels-Alder reaction to synthesize a series of substituted cyclohexenes. The reaction conditions were optimized to achieve high yields and selectivity for the desired product.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. Results showed significant inhibition of growth compared to control samples, indicating potential for further development into antimicrobial agents.

Propiedades

IUPAC Name |

2,2-dimethyl-1-oxo-3H-thiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOJHNTVFKIULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2S1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13189-17-8 |

Source

|

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1lambda4-benzothiopyran-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.